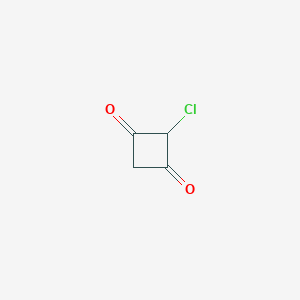

2-Chlorocyclobutane-1,3-dione

Beschreibung

2-Chlorocyclobutane-1,3-dione (CAS: 1020732-21-1) is a cyclic diketone derivative featuring a cyclobutane ring substituted with a chlorine atom and two ketone groups at positions 1 and 3. Its molecular formula is C₈H₁₁ClO₂, with a molar mass of 174.62 g/mol .

Eigenschaften

CAS-Nummer |

65519-57-5 |

|---|---|

Molekularformel |

C4H3ClO2 |

Molekulargewicht |

118.52 g/mol |

IUPAC-Name |

2-chlorocyclobutane-1,3-dione |

InChI |

InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2 |

InChI-Schlüssel |

GZRGBAJMZOHTCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C(C1=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.

Industrial Production Methods

Industrial production of 2-Chlorocyclobutane-1,3-dione often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chlorocyclobutane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloro-1-cyclopropylbutane-1,3-dione

- Molecular Formula : C₇H₉ClO₂

- Molar Mass : 160.6 g/mol

- Key Differences :

- Replaces the cyclobutane ring with a smaller, more strained cyclopropane ring.

- Lower molecular weight and reduced steric bulk compared to the cyclobutane analog.

Piperazine-2,3-dione Derivatives

- Example : 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives

- Key Differences :

- Contains a nitrogen-rich piperazine ring instead of a hydrocarbon cyclobutane.

- Enhanced hydrogen-bonding capacity due to amide groups.

- Physicochemical Properties :

- Biological Activity : Demonstrates anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with growth inhibition superior to piperazine hydrate .

Indolin-2,3-dione Derivatives

- Molecular Formula: C₈H₅NO₂ (core structure)

- Key Differences :

- Aromatic indole scaffold with two ketone groups.

- Additional carbonyl group alters electronic properties.

- Biological Activity: Low s1 receptor affinity (Kis1 > 844 nM) but high s2 receptor selectivity (Kis1/Kis2 ratio > 72) . Contrasts with benzoxazinone derivatives, which retain s1 affinity (Kis1: 5–30 nM) .

Comparative Data Table

Key Research Findings

Reactivity and Stability :

- Cyclobutane derivatives like 2-Chlorocyclobutane-1,3-dione are less strained than cyclopropane analogs but more reactive than linear diketones due to ring tension .

- Discontinuation of the cyclopropane analog may reflect synthetic challenges or instability .

Indolin-2,3-diones highlight how scaffold modifications drastically shift receptor selectivity, emphasizing the role of electronic effects .

Synthetic Utility :

- Chlorinated cyclic diones serve as versatile intermediates for further functionalization, though their direct biological applications remain underexplored compared to nitrogen-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.